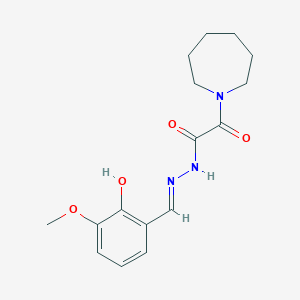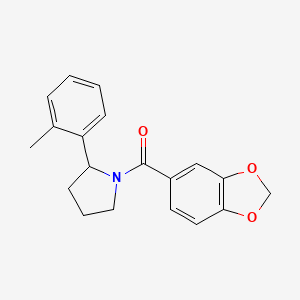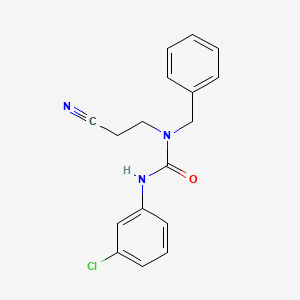
2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide
Vue d'ensemble
Description
2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide, also known as AMBH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a hydrazone derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide is not fully understood; however, studies have suggested that it acts by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. Specifically, 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide exhibits a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity. Additionally, 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide in lab experiments is its high purity and stability. Additionally, 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide exhibits a range of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide. One area of research is the development of more efficient synthesis methods for 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide, which could increase its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide and its potential applications in cancer therapy and neurodegenerative disease treatment. Finally, research on the pharmacokinetics and toxicity of 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide is needed to determine its safety and efficacy as a potential drug candidate.
Méthodes De Synthèse
The synthesis of 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide involves the reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-oxoacetohydrazide in the presence of an acid catalyst. The resulting product is then reacted with 1-azepanamine to form the final compound. This synthesis method has been optimized to produce high yields of pure 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide has been extensively studied for its potential applications in biomedical research. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-23-13-8-6-7-12(14(13)20)11-17-18-15(21)16(22)19-9-4-2-3-5-10-19/h6-8,11,20H,2-5,9-10H2,1H3,(H,18,21)/b17-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQMWJSDBBENKB-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328323 | |
| Record name | 2-(azepan-1-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49736961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(azepan-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-oxoacetohydrazide | |
CAS RN |
352460-98-1 | |
| Record name | 2-(azepan-1-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)
![1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6123556.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)
![2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6123578.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)

![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)
![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6123635.png)
![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6123646.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)